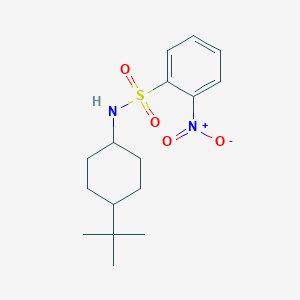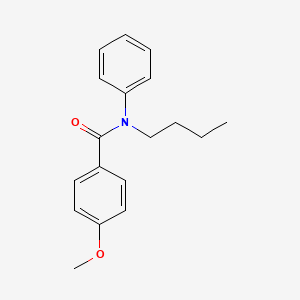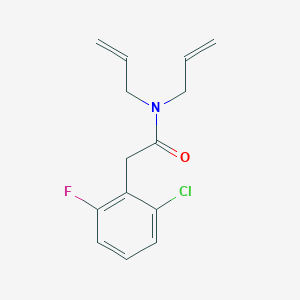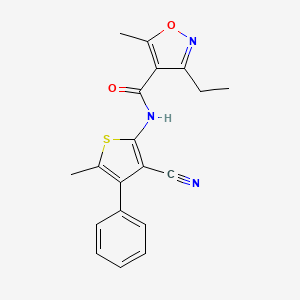![molecular formula C17H25N3O3 B4535594 N-butyl-2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4535594.png)
N-butyl-2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]hydrazinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of hydrazinecarboxamide derivatives often involves reactions with substituted anhydrides or aldehydes in the presence of catalysts or under specific conditions like ultrasound irradiation. For instance, 1-phenylnaphthalene-2,3-dicarboxylic anhydride reacts with hydrazine to yield N-amino-imides or phthalazine-1,4-diones under certain conditions, showcasing the reactivity of hydrazinecarboxamide structures in synthesis processes (Baddar, El-Newaihy, & Salem, 1969).
Molecular Structure Analysis
The molecular structure of hydrazinecarboxamide derivatives, such as N-phenyl-2-(propan-2-ylidene)hydrazinecarboxamide, is characterized by nearly planar hydrazinecarboxamide units inclined at specific angles to adjacent phenyl rings, stabilized by intramolecular hydrogen bonding. This configuration contributes to the stability and reactivity of the compound (Attia et al., 2012).
Chemical Reactions and Properties
Hydrazinecarboxamide derivatives engage in various chemical reactions, including cyclocondensation, to form complex structures such as pyrazolo[5,1-a]isoindoles through one-pot cascade reactions, highlighting their versatility in synthetic chemistry (Tian et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure and hydrogen bonding patterns, are crucial for understanding their stability, solubility, and potential applications. For example, the crystal structure analysis reveals the arrangement of molecules and the presence of specific motifs generated by hydrogen bonding, influencing the compound's physical state and behavior (Attia et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with various agents and potential for forming diverse derivatives, are evidenced by the synthesis of N-(substituted phenyl)-2-(7-hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides, showcasing the compound's ability to form cytotoxic and antioxidant agents through specific synthetic pathways (Ali et al., 2021).
Propriétés
IUPAC Name |
1-butyl-3-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoylamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-3-4-10-18-17(22)20-19-16(21)12(2)23-15-9-8-13-6-5-7-14(13)11-15/h8-9,11-12H,3-7,10H2,1-2H3,(H,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTMRINEQXTMFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NNC(=O)C(C)OC1=CC2=C(CCC2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-{[(3-ethoxypropyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4535511.png)



![6-{[(1-ethyl-4-piperidinyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4535530.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4535543.png)
![N-(3,4-dichlorophenyl)-N'-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4535550.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-propyn-1-yloxy)benzamide](/img/structure/B4535554.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4535574.png)
![N-(2-isopropyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethoxybenzamide](/img/structure/B4535579.png)

![2-chloro-N-({[2-(5-chloro-1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4535588.png)
![6-bromo-3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4535592.png)